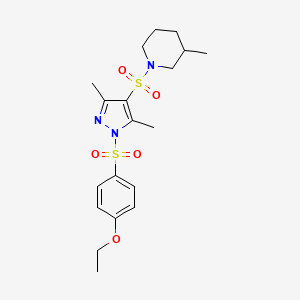
2-(Piperidin-4-yl)-1,3,5-triazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Piperidin-4-yl)-1,3,5-triazine dihydrochloride is a useful research compound. Its molecular formula is C8H14Cl2N4 and its molecular weight is 237.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Discovery in Enzyme Inhibition
2-(Piperidin-4-yl)-1,3,5-triazine dihydrochloride has been identified as a key functional group in the inhibition of soluble epoxide hydrolase, a significant target in various disease models. The triazine heterocycle in this compound plays a crucial role in potency and selectivity, influencing its application in vivo for disease investigation (Thalji et al., 2013).
2. Synthesis of Ligands for Metal Ions
The compound has been used in synthesizing large 1,3,5-triazine-based ligands that coordinate with transition metal ions. These ligands, including the 1,3,5-triazine moiety with piperidin-1-yl groups, have been fundamental in creating complexes with nanometer-scaled shapes, which are significant in coordination chemistry (Peppel & Köckerling, 2009).
3. Antimicrobial Agents Synthesis
This compound is a critical component in synthesizing various substituted piperazines and piperidines incorporating a 1,3,5-triazine moiety. These synthesized compounds have shown noteworthy antimicrobial activity, indicating their potential as novel antimicrobial agents (Patel et al., 2012).
4. Investigation in Serotonin Antagonism
It is also a constituent in synthesizing compounds with serotonin (5-HT2) and alpha-1 receptor antagonist activity. This implies its utility in developing drugs targeting serotonin-related disorders (Watanabe et al., 1992).
5. Molecular Structure Investigations
Research involving this compound has extended to molecular structure investigations. These studies utilize X-ray crystallography and DFT calculations, enhancing understanding of intermolecular interactions and electronic properties (Shawish et al., 2021).
6. Adenosine Receptor Antagonism
Its derivatives have shown potency as adenosine A2a receptor antagonists. This finding is pivotal in developing treatments for conditions like Parkinson's disease, showcasing the compound's relevance in neuroscience (Vu et al., 2004).
7. Green Synthesis Applications
The compound is involved in green synthesis processes, particularly in the preparation of 2,4-diamino-1,3,5-triazines. Such environmentally friendly synthesis methods are crucial in sustainable chemical production (Díaz‐Ortiz et al., 2004).
8. Chiral Separation in Amino Acids
It plays a role in the synthesis of chiral derivatizing reagents used for the separation of amino acid diastereomers. This application is significant in analytical chemistry, especially in protein research (Bhushan & Agarwal, 2011).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-piperidin-4-yl-1,3,5-triazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.2ClH/c1-3-9-4-2-7(1)8-11-5-10-6-12-8;;/h5-7,9H,1-4H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBVSOQMCQKMNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=NC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/no-structure.png)

![2-chloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)sulfamoyl]benzoic acid](/img/structure/B3002824.png)

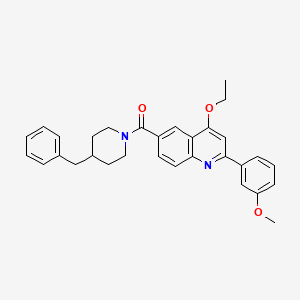

![5-[(4-Azidopiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride](/img/structure/B3002832.png)
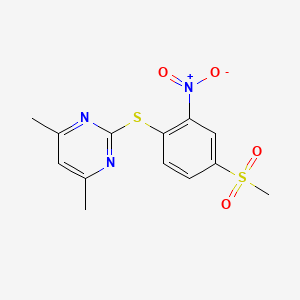
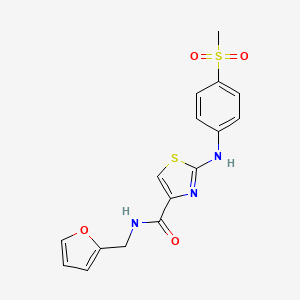
![N-[(3-Chlorothiophen-2-yl)methyl]-N-propylprop-2-enamide](/img/structure/B3002836.png)

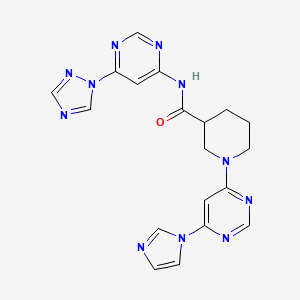
![N-(3-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3002841.png)
